7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Overview
Description
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an ethoxyphenyl group and a fluorobenzylthio moiety, contributes to its distinct chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors to form the imidazo[2,1-c][1,2,4]triazole core. Commonly used reagents include hydrazine derivatives and aldehydes or ketones.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Attachment of the Fluorobenzylthio Moiety: The fluorobenzylthio group is typically introduced via a thiol-ene reaction or a nucleophilic substitution reaction using a fluorobenzyl halide and a thiol derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Chemical Reactions Analysis
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent in the treatment of inflammatory diseases, neurodegenerative disorders, and cancers.
Biological Studies: It has been used in studies to understand its interaction with specific biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for studying cellular processes and pathways, particularly those involving necroptosis and apoptosis.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis . By binding to the allosteric pocket of RIPK1, the compound effectively inhibits its activity, thereby preventing necroptosis and reducing inflammation and cell death .
Comparison with Similar Compounds
7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole can be compared with other imidazo[2,1-c][1,2,4]triazole derivatives, such as:
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit potent biological activities and have been studied as necroptosis inhibitors.
1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties: These compounds have shown antifungal activity and potential as sterol demethylase inhibitors.
The uniqueness of this compound lies in its specific structural features, such as the ethoxyphenyl and fluorobenzylthio groups, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-2-25-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)26-13-14-5-3-4-6-17(14)20/h3-10H,2,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKYWHPNJXSFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.